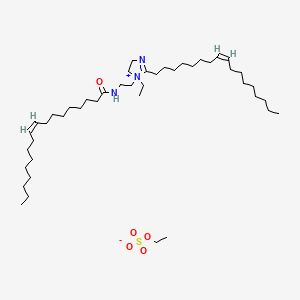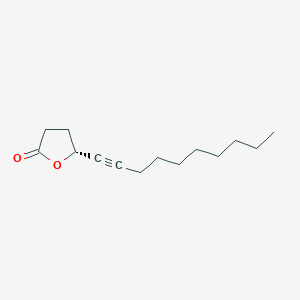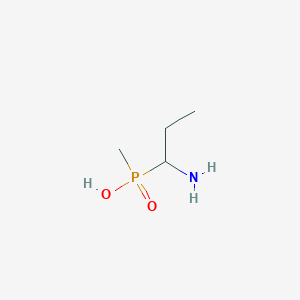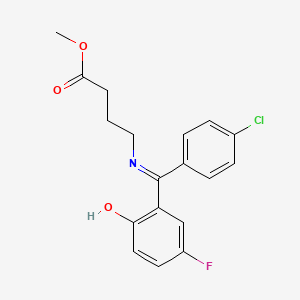
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is a complex organic compound that belongs to the class of ionic liquids. Ionic liquids are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This particular compound is characterized by its unique structure, which includes an imidazolium core, long alkyl chains, and an ethyl sulfate anion. The presence of these functional groups imparts unique physicochemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core. This is achieved by reacting an appropriate imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions to form the imidazolium salt.
Introduction of Alkyl Chains: The long alkyl chains are introduced through a series of substitution reactions. For instance, the reaction of the imidazolium salt with heptadecenyl bromide and octadecenyl amine under controlled conditions results in the formation of the desired alkylated imidazolium compound.
Anion Exchange: The final step involves the exchange of the bromide anion with the ethyl sulfate anion. This is typically achieved by reacting the alkylated imidazolium compound with an ethyl sulfate salt, such as sodium ethyl sulfate, in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as thiols or amines. These reactions lead to the formation of substituted imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, thiols, amines; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted imidazolium derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and ability to dissolve a wide range of compounds.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its biocompatibility and low toxicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its amphiphilic nature.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is largely dependent on its ionic nature and amphiphilic properties. The imidazolium core interacts with various molecular targets through ionic interactions and hydrogen bonding, while the long alkyl chains facilitate interactions with hydrophobic regions of target molecules. This dual functionality allows the compound to effectively solubilize and stabilize a wide range of compounds, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium ethyl sulfate: Similar ionic liquid with a shorter alkyl chain.
1-Butyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with a different anion and alkyl chain length.
1-Octyl-3-methylimidazolium chloride: Ionic liquid with a longer alkyl chain and different anion.
Uniqueness
1-Ethyl-2-(8Z)-8-heptadecenyl-4,5-dihydro-1-(2-(((9Z)-1-oxo-9-octadecenyl)amino)ethyl)-1H-imidazolium ethyl sulfate is unique due to its combination of long alkyl chains and the ethyl sulfate anion. This unique structure imparts distinct physicochemical properties, such as enhanced solubility for hydrophobic compounds and improved thermal stability, making it particularly useful in specialized applications where other ionic liquids may not perform as effectively.
Propriétés
Numéro CAS |
67846-14-4 |
|---|---|
Formule moléculaire |
C42H80N3O.C2H5O4S C44H85N3O5S |
Poids moléculaire |
768.2 g/mol |
Nom IUPAC |
(Z)-N-[2-[1-ethyl-2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-ium-1-yl]ethyl]octadec-9-enamide;ethyl sulfate |
InChI |
InChI=1S/C42H79N3O.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37-39-45(41,6-3)40-38-44-42(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h19-22H,4-18,23-40H2,1-3H3;2H2,1H3,(H,3,4,5)/b21-19-,22-20-; |
Clé InChI |
RUYPFPITFAOONF-JDVCJPALSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCOS(=O)(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(CC)CCNC(=O)CCCCCCCC=CCCCCCCCC.CCOS(=O)(=O)[O-] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)


![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)

![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)




